1-(2-Nitrophenyl)piperidine

N-arylation palladium catalysis synthetic methodology

Source 1-(2-Nitrophenyl)piperidine as the structurally validated ortho-nitro intermediate for TRPV1 antagonist synthesis (butylbenzyl methylsulfonyl aminophenyl propanamide series). The ortho-nitro group provides a unique steric and electronic profile that cannot be replicated by meta- or para- regioisomers. With a documented 92% yield under Pd-catalyzed C–N coupling, this building block enables cost-efficient scale-up. Also serves as a benchmark substrate for catalyst optimization and a masked aniline for library synthesis. Ensure the required regiospecificity is met for consistent downstream activity.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
CAS No. 15822-77-2
Cat. No. B057168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Nitrophenyl)piperidine
CAS15822-77-2
Synonyms1-(o-Nitrophenyl)-piperidine;  2-(Piperidino)-1-nitrobenzene;  2-Piperidinonitrobenzene; _x000B_N-(2-Nitrophenyl)piperidine;  NSC 14848;  o-Nitropiperidinobenzene
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C11H14N2O2/c14-13(15)11-7-3-2-6-10(11)12-8-4-1-5-9-12/h2-3,6-7H,1,4-5,8-9H2
InChIKeyWDAUAKBDZSYXEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Nitrophenyl)piperidine (CAS 15822-77-2): ortho-Nitro N-Arylpiperidine Building Block for TRPV1 Antagonist Synthesis and N-Arylation Studies


1-(2-Nitrophenyl)piperidine (CAS 15822-77-2) is an N-arylpiperidine featuring an ortho-nitrophenyl substituent on the piperidine nitrogen, with molecular formula C11H14N2O2 and molecular weight 206.24 g/mol . The compound exists as a solid with melting point 77°C and boiling point 337.7°C at 760 mmHg . The ortho-nitro group exerts both strong electron-withdrawing effects and steric influences on the piperidine nitrogen, distinguishing this regioisomer from its meta- and para-nitro analogs in terms of electronic properties, reactivity, and conformational behavior [1]. The compound serves primarily as a synthetic intermediate, with documented use in preparing butylbenzyl methylsulfonyl aminophenyl propanamide TRPV1 antagonists as potential analgesics .

1-(2-Nitrophenyl)piperidine Substitution Risks: Why ortho-Nitro Regioisomers Cannot Be Replaced by meta- or para-Nitrophenyl Analogs


Substituting 1-(2-nitrophenyl)piperidine with its meta- or para-nitro regioisomers alters three critical parameters simultaneously: electronic environment at the piperidine nitrogen, steric accessibility for subsequent reactions, and biological target engagement in downstream pharmacophores. The ortho-nitro group exerts a distinct shielding effect on NMR chemical shifts compared to ortho-chloro and other substituents [1], and nitro-substituted benzoic acid regioisomers exhibit acidity ranking ortho > para > meta, reflecting fundamental differences in electronic conjugation and intramolecular interactions [2]. Furthermore, DFT calculations on nitro-substituted piperidine derivatives demonstrate that heats of formation are affected by the position of substituted groups [3]. In TRPV1 antagonist synthesis specifically, the ortho-nitrophenyl moiety serves as a defined structural requirement rather than an interchangeable aromatic substitution pattern . The combination of steric, electronic, and application-specific constraints means that regioisomer substitution yields fundamentally different intermediates with distinct reactivity profiles and downstream synthetic outcomes.

1-(2-Nitrophenyl)piperidine: Comparative Evidence for ortho-Nitro N-Arylpiperidine Selection in Synthesis and Scaffold Development


Synthetic Yield Differentiation: 1-(2-Nitrophenyl)piperidine (ortho) vs. 1-(4-Nitrophenyl)piperidine (para) in Pd-Catalyzed C-N Cross-Coupling

In solid-supported Pd(0) nanoparticle-catalyzed C-N cross-coupling reactions under identical conditions (DMF, 80°C, 6 h), 1-(2-nitrophenyl)piperidine was obtained in 92% yield, whereas the corresponding para-nitro analog, 1-(4-nitrophenyl)piperidine, was obtained in 86% yield under the same reaction protocol [1]. The 6% absolute yield difference reflects the ortho-nitro group's influence on the coupling efficiency, likely mediated by altered electronic activation of the aryl halide electrophile and/or steric effects on the transition state of the N-arylation step.

N-arylation palladium catalysis synthetic methodology

Electronic Differentiation: Relative Acidity of ortho-Nitrophenyl vs. meta- and para-Nitrophenyl Substituents

For nitro-substituted benzoic acids, the relative acidity ranking is ortho > para > meta [1]. This ordering demonstrates that the ortho-nitro group exerts the strongest acidifying effect due to a combination of inductive electron withdrawal (-I effect) and proximity-dependent field effects that are maximized at the ortho position. Extrapolating this established class-level principle to N-arylpiperidines, the ortho-nitrophenyl substituent in 1-(2-nitrophenyl)piperidine is predicted to exert greater electron withdrawal from the piperidine nitrogen than the corresponding para- or meta-nitrophenyl isomers, thereby modulating the basicity, nucleophilicity, and coordination chemistry of the piperidine nitrogen in downstream applications.

physical organic chemistry substituent effects structure-property relationships

Conformational and Spectroscopic Differentiation: ortho-Nitro Shielding Effect vs. ortho-Chloro Substituent

13C and 1H NMR spectral studies of piperidin-4-one derivatives demonstrate that the shielding effect of the o-nitro group is distinct from that of the o-chloro substituent [1]. This differential shielding arises from the unique electronic and magnetic anisotropy properties of the nitro group, which affect the local chemical environment of adjacent protons and carbons. While direct quantitative NMR shift data for 1-(2-nitrophenyl)piperidine versus its chloro analog are not collated in a single study, the class-level observation establishes that ortho-nitro substitution produces spectroscopic signatures that differ systematically from other ortho substituents, enabling unambiguous structural confirmation by NMR and providing insight into conformational preferences.

NMR spectroscopy conformational analysis structural characterization

Thermodynamic Stability Differentiation: Position-Dependent Heats of Formation in Nitro-Substituted Piperidines

DFT calculations at the B3PW91/6-311+G(d,p) level on a series of nitro-substituted piperidine derivatives (labeled α, β1, β2, β3, γ, and δ based on substitution position) demonstrate that heats of formation (HOFs) are affected by the positions of substituted groups [1]. All derivatives exhibit negative heats of formation, but the magnitude varies with substitution pattern. This position-dependence of thermodynamic stability indicates that ortho-, meta-, and para-nitrophenyl piperidines possess measurably different ground-state energies, which can influence reaction energetics, storage stability, and thermal behavior. While exact HOF values for 1-(2-nitrophenyl)piperidine versus its regioisomers are not reported in the same study, the class-level principle establishes that substitution position materially affects molecular stability.

computational chemistry thermodynamics energetic materials

Application-Specific Differentiation: ortho-Nitrophenylpiperidine as Essential Intermediate for TRPV1 Antagonist Synthesis

1-(2-Nitrophenyl)piperidine is specifically documented as an intermediate for preparing butylbenzyl methylsulfonyl aminophenyl propanamide TRPV1 antagonists and (methylsulfonylamino)benzenes as vanilloid antagonists with analgesic activity . The ortho-nitrophenyl moiety is a defined structural component of the pharmacophore pathway, not an arbitrary N-arylpiperidine substitution pattern. Substitution with meta- or para-nitrophenyl analogs would yield regioisomeric intermediates that lack the precise spatial and electronic requirements for progression through the established synthetic sequence to active TRPV1 antagonists. This application-specific requirement establishes procurement necessity for the ortho isomer in analgesic development programs targeting this pathway.

medicinal chemistry TRPV1 antagonists analgesic development

Reductive One-Batch N-Arylpiperidine Synthesis: ortho-Nitrophenyl Compatibility with Severe Steric Hindrance

The reductive one-batch synthesis of N-arylpiperidines from primary amines and glutaraldehyde, using sodium borohydride in acidic water/methanol medium, is reported to be fast, afford good to excellent yields, and appear insensitive to electronic effects and severe steric hindrance [1]. Notably, the methodology is explicitly compatible with nitro and oxo groups. This establishes that the sterically demanding ortho-nitrophenyl substitution pattern does not impede this efficient synthetic route, making 1-(2-nitrophenyl)piperidine accessible via a robust, scalable protocol. The compatibility with severe steric hindrance directly addresses a common concern with ortho-substituted aryl building blocks.

synthetic methodology reductive amination piperidine ring construction

1-(2-Nitrophenyl)piperidine Procurement Scenarios: Evidence-Based Applications from TRPV1 Antagonist Synthesis to N-Arylation Methodology


Medicinal Chemistry: TRPV1 and Vanilloid Antagonist Intermediate Procurement

Procure 1-(2-nitrophenyl)piperidine specifically as the validated intermediate for synthesizing butylbenzyl methylsulfonyl aminophenyl propanamide TRPV1 antagonists and (methylsulfonylamino)benzenes as vanilloid antagonists with analgesic activity . The ortho-nitrophenyl substitution pattern is structurally required for this synthetic pathway. The compound's 92% reported synthetic yield under Pd-catalyzed conditions [1] supports cost-effective scale-up for medicinal chemistry programs targeting TRPV1-mediated pain pathways.

Synthetic Methodology Development: Pd-Catalyzed N-Arylation Optimization Studies

Use 1-(2-nitrophenyl)piperidine as a benchmark ortho-nitro substrate for developing and optimizing Pd-catalyzed C-N cross-coupling methodologies. The compound's documented 92% yield in solid-supported Pd(0) nanoparticle systems provides a performance baseline for comparing new catalytic systems, ligands, or reaction conditions. The ortho-nitro substitution pattern serves as a sterically and electronically demanding test case for evaluating catalyst tolerance to ortho-substituted aryl electrophiles.

Physical Organic Chemistry: Substituent Effect and Regioisomer Comparison Studies

Procure 1-(2-nitrophenyl)piperidine alongside its para-nitro (CAS 6574-15-8) and meta-nitro analogs for systematic regioisomer comparison studies. The established acidity ranking ortho > para > meta for nitro-substituted benzoic acids and position-dependent heats of formation from DFT studies [1] provide a foundation for investigating how nitro group position affects N-arylpiperidine properties including basicity, coordination chemistry, and spectroscopic signatures. The distinct NMR shielding effect of the o-nitro group [2] enables clear regioisomer identification.

Building Block Procurement for Diversified N-Arylpiperidine Libraries

Include 1-(2-nitrophenyl)piperidine in building block collections for generating N-arylpiperidine libraries via nitro group reduction to the corresponding aniline derivative. The nitro group serves as a masked amino functionality, enabling subsequent diversification through amide coupling, sulfonamide formation, or diazotization chemistry . The reductive one-batch N-arylpiperidine synthesis methodology [1] confirms compatibility of the nitro group with robust synthetic protocols, supporting reliable library production from this scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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